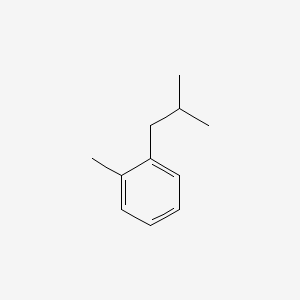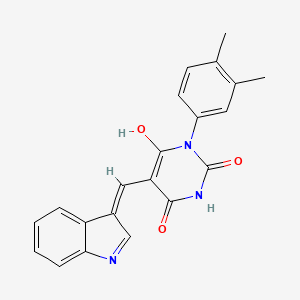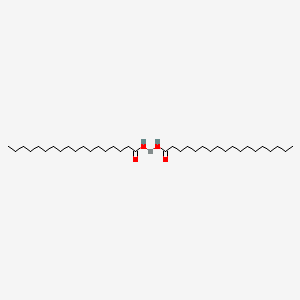
o-Isobutyltoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Isobutyltoluene, also known as 1-methyl-2-(2-methylpropyl)benzene, is an organic compound with the molecular formula C11H16. It is a colorless to pale yellow liquid with a sweet, aromatic odor. This compound is part of the alkylbenzene family and is used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
o-Isobutyltoluene can be synthesized through the alkylation of toluene with isobutylene in the presence of a catalyst. One common method involves the use of a sodium/potassium alloy (NaK2) catalyst, which facilitates the reaction between toluene and isobutylene to produce this compound .
Industrial Production Methods
The industrial production of this compound typically involves the side-chain alkylation of toluene. This process is carried out in the presence of a catalyst, which ensures high selectivity and conversion rates. The reaction conditions are optimized to maximize the yield of this compound while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
o-Isobutyltoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert it into different alkylbenzenes.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for bromination and nitration reactions, respectively.
Major Products Formed
Oxidation: Produces alcohols, aldehydes, or carboxylic acids.
Reduction: Produces different alkylbenzenes.
Substitution: Produces brominated or nitrated derivatives of this compound.
Scientific Research Applications
o-Isobutyltoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of o-Isobutyltoluene involves its interaction with specific molecular targets and pathways. It can act as a precursor in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Toluene: A simpler alkylbenzene with a single methyl group.
Ethylbenzene: Contains an ethyl group instead of an isobutyl group.
Cumene: Contains an isopropyl group instead of an isobutyl group.
Uniqueness
o-Isobutyltoluene is unique due to its specific structure, which includes an isobutyl group attached to the benzene ring. This structure imparts distinct chemical properties, making it suitable for specific industrial and research applications .
Properties
CAS No. |
36301-29-8 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
1-methyl-2-(2-methylpropyl)benzene |
InChI |
InChI=1S/C11H16/c1-9(2)8-11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3 |
InChI Key |
XNMPJDZAHSMAMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-5-(3-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B13823711.png)









![6-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B13823783.png)
![2,3,4,6,11,11a-hexahydro-1H-pyrazino[2,1-b]quinazoline](/img/structure/B13823788.png)


